molecular formula C11H8BrN3O2S B3836290 5-bromo-2-thiophenecarbaldehyde (2-nitrophenyl)hydrazone

5-bromo-2-thiophenecarbaldehyde (2-nitrophenyl)hydrazone

Cat. No. B3836290
M. Wt: 326.17 g/mol
InChI Key: DIKPRHICCVRALH-QPEQYQDCSA-N
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Description

“5-bromo-2-thiophenecarbaldehyde (2-nitrophenyl)hydrazone” is a compound that likely contains a thiophene ring, a bromine atom, an aldehyde group, a nitrophenyl group, and a hydrazone group . The exact structure and properties would depend on the specific arrangement of these groups in the molecule .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The thiophene ring, bromine atom, and aldehyde group would come from the 5-bromo-2-thiophenecarbaldehyde part of the molecule, while the nitrophenyl group and hydrazone group would come from the 2-nitrophenylhydrazone part .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a bromine atom could increase its molecular weight and potentially its boiling point .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to study its synthesis, reactivity, and potential uses in more detail .

properties

IUPAC Name

N-[(Z)-(5-bromothiophen-2-yl)methylideneamino]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O2S/c12-11-6-5-8(18-11)7-13-14-9-3-1-2-4-10(9)15(16)17/h1-7,14H/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKPRHICCVRALH-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN=CC2=CC=C(S2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/N=C\C2=CC=C(S2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-(5-bromothiophen-2-yl)methylideneamino]-2-nitroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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